5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one
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Overview
Description
5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound that belongs to the class of benzoxazoles and quinoxalines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 5-chloro-2-aminophenol with 3-methylquinoxaline-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: It is used in biological studies to understand the mechanisms of action of benzoxazole and quinoxaline derivatives. Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or it may interact with cellular signaling pathways, resulting in anticancer activity .
Comparison with Similar Compounds
Similar compounds to 5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one include:
Quinoxaline Derivatives: Compounds such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline moiety and exhibit similar biological activities.
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole share the benzoxazole moiety and are studied for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c1-10-14(20-13-5-3-2-4-12(13)19-10)9-21-15-8-11(18)6-7-16(15)23-17(21)22/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKGKZFJCNFEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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